![molecular formula C7H10ClN3OS B1607312 2-氯-N-(5-异丙基-[1,3,4]噻二唑-2-基)-乙酰胺 CAS No. 15777-41-0](/img/structure/B1607312.png)
2-氯-N-(5-异丙基-[1,3,4]噻二唑-2-基)-乙酰胺
描述
2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学研究应用
Medicinal Chemistry: The compound has shown promise as an antimicrobial and antifungal agent.
Agriculture: It has potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
作用机制
- Kamel, M. G., et al. (2022). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Monatshefte für Chemie - Chemical Monthly, 153(8), 929–937
- Gulsory, Y., & Guzeldemirci, N. U. (2011). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 20(6), 789–797
- El-Sayed, W. A., et al. (2013). Efficient synthesis, anticonvulsant and muscle relaxant activities of some new 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research, 22(9), 4297–4306
- El-Sayed, W. A., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives and their antimicrobial activity. BMC Chemistry, 16(1), 27
生化分析
Biochemical Properties
2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including 2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide, have been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes .
Cellular Effects
The effects of 2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptotic cell death in cancer cells by blocking the cell cycle at the sub-G1 phase . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and promoting cell death .
Molecular Mechanism
At the molecular level, 2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide exerts its effects through specific binding interactions with biomolecules. The compound forms hydrogen bonds with key amino acids in the active sites of target enzymes, leading to enzyme inhibition . This inhibition disrupts the normal function of the enzymes, resulting in altered metabolic pathways and cellular processes. Furthermore, the compound’s interaction with DNA and RNA can lead to changes in gene expression, contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can cause sustained changes in cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, the compound has been shown to inhibit enzymes involved in the synthesis of nucleic acids and proteins, leading to reduced metabolic flux and altered metabolite levels . These interactions disrupt normal metabolic processes, contributing to the compound’s biological effects .
Transport and Distribution
The transport and distribution of 2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes, enabling its distribution throughout the cell . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity, as they determine its availability and efficacy within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression . Alternatively, it may localize to the mitochondria, affecting cellular respiration and energy production . These localization patterns are critical for the compound’s biological effects, as they determine its interactions with specific biomolecules and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Hydrolysis: Formation of corresponding amides and acids.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
- 2-Chloro-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-acetamide
- 2-Chloro-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide
Uniqueness
2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
属性
IUPAC Name |
2-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-4(2)6-10-11-7(13-6)9-5(12)3-8/h4H,3H2,1-2H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARFUCMXVZRFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935801 | |
| Record name | 2-Chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-41-0 | |
| Record name | Acetamide, 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


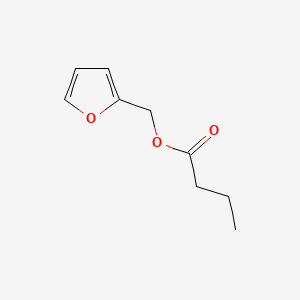


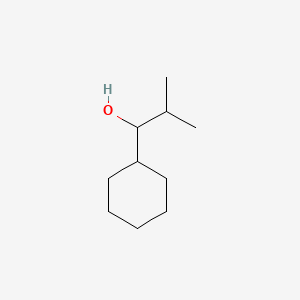

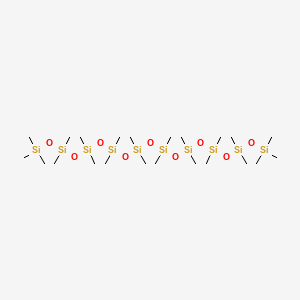


![3-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B1607244.png)
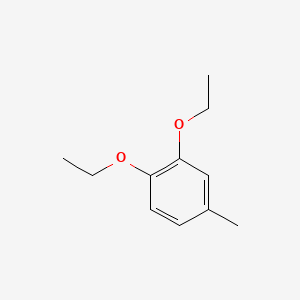
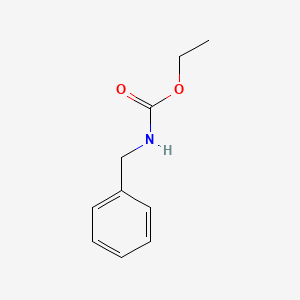

![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)

